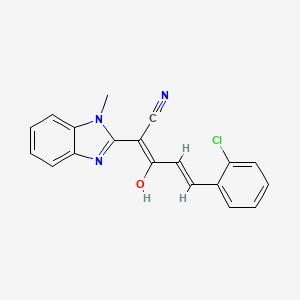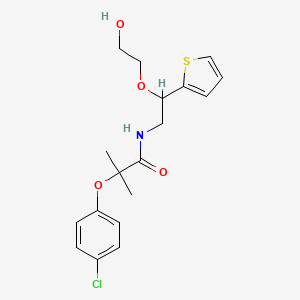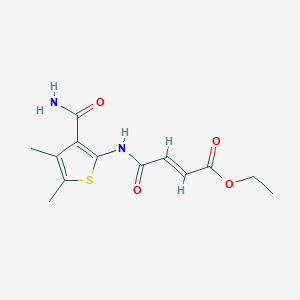
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with carbamoyl and dimethyl groups, an ethyl ester, and an enone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dimethyl groups. The final steps involve the formation of the enone and ester functionalities.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution Reactions:
Enone Formation: The enone moiety is typically formed via aldol condensation, where an aldehyde reacts with a ketone in the presence of a base.
Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the enone moiety or to reduce the ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the thiophene ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties.
作用机制
The mechanism of action of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 4-oxo-4-phenylbutanoate: Similar in having an enone and ester moiety but differs in the aromatic ring structure.
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-((3-Carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid: Similar but lacks the ester group, having a carboxylic acid instead.
Uniqueness
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is unique due to its combination of a thiophene ring with carbamoyl and dimethyl substitutions, an enone moiety, and an ethyl ester. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
ethyl (E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-10(17)6-5-9(16)15-13-11(12(14)18)7(2)8(3)20-13/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXZUCABDGPLRG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
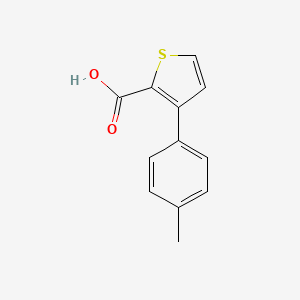
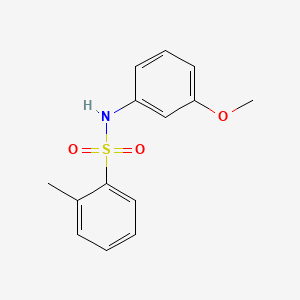
![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2684056.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2684058.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide](/img/structure/B2684060.png)
![methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2684061.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B2684062.png)
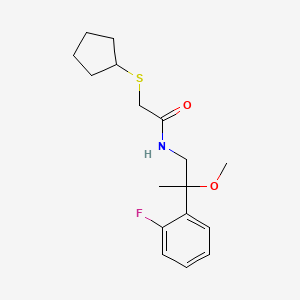
![(3,5-Dimethylphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2684068.png)
![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)
![2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2684070.png)
![N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2684074.png)
